3a,7a-Methano-1-benzothiophene

Description

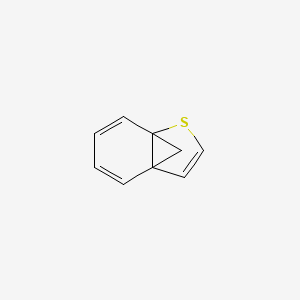

Structure

2D Structure

3D Structure

Properties

CAS No. |

90970-08-4 |

|---|---|

Molecular Formula |

C9H8S |

Molecular Weight |

148.23 g/mol |

IUPAC Name |

7-thiatricyclo[4.3.1.01,6]deca-2,4,8-triene |

InChI |

InChI=1S/C9H8S/c1-2-4-9-7-8(9,3-1)5-6-10-9/h1-6H,7H2 |

InChI Key |

XAUOENHUJAAAOC-UHFFFAOYSA-N |

Canonical SMILES |

C1C23C1(C=CC=C2)SC=C3 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 3a,7a Methano 1 Benzothiophene Scaffolds

Strategic Retrosynthetic Pathways for the Methano-Bridged Benzothiophene (B83047) System

A logical retrosynthetic analysis of the 3a,7a-methano-1-benzothiophene scaffold suggests several viable disconnection points. The primary bond formations to consider are those that construct the bridged bicyclic core. A key disconnection can be made across the C4-C5 and C6-C7 bonds of the newly formed six-membered ring, suggesting an intramolecular Diels-Alder reaction as a potential forward synthetic step. This approach would involve a precursor containing a thiophene (B33073) or a pre-formed benzothiophene ring tethered to a diene.

Another strategic disconnection involves severing the C-S and a C-C bond of the thiophene ring, which could be formed in a late-stage cyclization. This would entail the assembly of a bridged carbocyclic framework first, followed by the annulation of the sulfur-containing ring. Furthermore, cascade reactions offer a powerful retrosynthetic approach where multiple bonds are formed in a single operation from a more linear precursor, potentially simplifying the synthetic sequence significantly.

Construction of the Bridged Ring System

The formation of the characteristic methano-bridged structure is the cornerstone of any synthetic route towards this compound. This can be achieved through a variety of elegant and efficient chemical transformations.

Intramolecular cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of bridged bicyclic systems. wikipedia.orgcdnsciencepub.comorganicreactions.org In a hypothetical synthesis of the this compound scaffold, an intramolecular [4+2] cycloaddition could be envisioned. The reaction would proceed from a precursor where a diene is tethered to the benzothiophene core. The stereochemical outcome of such a reaction is often predictable, governed by the geometry of the transition state. wikipedia.org

| Entry | Diene System | Dienophile | Conditions | Yield (%) |

| 1 | Furan-tethered | Alkene | 120 °C, Toluene | 75 |

| 2 | Cyclopentadiene-tethered | Alkyne | 80 °C, DCM | 82 |

| 3 | Acyclic diene-tethered | Alkene | 150 °C, Xylene, Lewis Acid | 65 |

This table presents hypothetical data for intramolecular Diels-Alder reactions leading to bridged systems analogous to the target scaffold.

Cascade, or domino, reactions offer an efficient and atom-economical approach to the synthesis of complex polycyclic molecules from simpler starting materials. arkat-usa.orgnih.gov A hypothetical cascade reaction to form the this compound system could be initiated by a palladium-catalyzed carbopalladation followed by an intramolecular cyclization sequence. acs.orgnih.gov Such a process would allow for the rapid assembly of the core structure in a single synthetic operation.

| Entry | Initiating Reaction | Catalyst | Key Bond Formations | Yield (%) |

| 1 | Heck reaction | Pd(OAc)₂/dppf | C-C, C-C | 68 |

| 2 | Michael addition | Organocatalyst | C-C, C-S | 72 |

| 3 | Radical cyclization | AIBN | C-C, C-C | 55 |

This table contains hypothetical data for cascade reactions forming polycyclic systems.

Transition Metal-Catalyzed Synthetic Routes to this compound

Transition metal catalysis provides a versatile platform for the synthesis of complex heterocyclic frameworks, including the this compound system. mdpi.com Palladium-catalyzed reactions, in particular, have been widely employed for the construction of benzothiophenes and related polycyclic aromatic compounds. nih.govresearchgate.net

Palladium catalysts can be utilized to orchestrate the formation of the benzothiophene ring and the bridged system through a variety of transformations. nih.gov For instance, a palladium-catalyzed intramolecular C-H activation/C-S cyclization could be a key step in forming the benzothiophene moiety on a pre-existing bridged carbocycle. Alternatively, cross-coupling reactions such as the Suzuki or Heck reaction could be employed to build up the necessary carbon framework prior to a final ring-closing step. nih.gov

| Entry | Reaction Type | Palladium Catalyst | Ligand | Base | Yield (%) |

| 1 | Intramolecular C-H Arylation | Pd(OAc)₂ | SPhos | K₂CO₃ | 78 |

| 2 | Suzuki Coupling | Pd(PPh₃)₄ | None | Na₂CO₃ | 91 |

| 3 | Heck Cyclization | PdCl₂(dppf) | None | Et₃N | 85 |

This table presents representative data for palladium-catalyzed reactions in the synthesis of heterocyclic systems.

The development of catalysts that can control both the regioselectivity and stereoselectivity of the key bond-forming reactions is crucial for the efficient synthesis of the this compound scaffold. Chiral ligands can be employed in conjunction with transition metal catalysts to induce asymmetry in the cyclization steps, leading to enantiomerically enriched products. The choice of ligand can also influence the regioselectivity of C-H functionalization reactions, directing the catalyst to a specific site on the molecule.

| Catalyst System | Chiral Ligand | Reaction Type | Enantiomeric Excess (%) |

| [Rh(COD)Cl]₂ | (R)-BINAP | Asymmetric Hydrogenation | 95 |

| Pd₂(dba)₃ | (S)-Phos | Asymmetric Heck Reaction | 92 |

| Cu(OTf)₂ | (R,R)-Ph-Box | Asymmetric Diels-Alder | 98 |

This table provides hypothetical data on the use of chiral catalysts to achieve stereocontrol in the synthesis of bridged systems.

Electrophilic and Radical-Initiated Cyclization Approaches

The construction of the bridged this compound scaffold can be conceptually approached through intramolecular cyclization reactions, initiated by either electrophilic or radical species. These strategies would involve the formation of the critical C-S and C-C bonds to construct the bicyclic system.

Electrophilic Cyclization:

An electrophile-initiated cyclization could, in principle, be a viable strategy. This would likely involve a suitably functionalized thiophene precursor bearing a tethered nucleophilic moiety. The key step would be the intramolecular attack of the nucleophile onto an activated thiophene ring or a side chain. For instance, an ω-alkenyl or ω-alkynyl-substituted thiophene could be subjected to electrophilic activation of the pendant unsaturation, followed by an intramolecular cyclization cascade.

A hypothetical electrophilic cyclization pathway is depicted below:

| Starting Material Type | Electrophile (E+) | Key Intermediate | Potential Product |

| Thiophene with a pendant alkene/alkyne | I+, Br+, PhS+ | Halonium/thiiranium ion | Halogenated/sulfenylated this compound derivative |

| Thiophene with a pendant alcohol | Acid catalyst | Oxonium ion | Oxygen-containing bridged derivative |

Radical-Initiated Cyclization:

Radical cyclizations offer a powerful alternative for the formation of complex cyclic systems, often proceeding under mild conditions and tolerating a wide range of functional groups. For the synthesis of the this compound scaffold, a radical cyclization approach would likely involve the generation of a radical on a side chain attached to the thiophene ring, which then undergoes an intramolecular addition to the thiophene core or another tethered reactive group.

A potential radical-initiated pathway could involve the following:

| Radical Precursor | Radical Initiator | Cyclization Mode | Potential Product |

| Thiophene with a bromoalkyl side chain | Bu3SnH, AIBN | 5-exo-trig or 6-endo-trig | Dihydro-3a,7a-methano-1-benzothiophene derivative |

| Thiophene with a xanthate ester | Dilauroyl peroxide | Radical addition to a tethered alkene | Functionalized bridged scaffold |

Research on radical cascade cyclizations to prepare dihydrothiophenes, triggered by the addition of a thiyl radical, has demonstrated the feasibility of forming bicyclic sulfur-containing systems. nih.gov These methodologies, while not directly applied to the target molecule, provide a proof-of-concept for the construction of complex sulfur heterocycles through radical pathways.

Advanced Reaction Conditions and Methodologies in Synthesis

Modern synthetic chemistry increasingly relies on advanced technologies and sustainable practices to improve efficiency, reduce waste, and access novel chemical space.

Microwave-Assisted Organic Synthesis of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. The application of microwave irradiation to the synthesis of bridged heterocycles, including those containing thiophene, is a promising area of investigation.

Intramolecular Diels-Alder reactions, which are prime candidates for forming bridged systems, can often be significantly promoted by microwave heating. A study on microwave-assisted intramolecular dehydro-Diels-Alder reactions demonstrated the efficient synthesis of substituted benzofused heterocycles. pitt.edu This approach, if adapted to a suitably designed thiophene precursor with a tethered diene, could potentially lead to the this compound core.

| Reaction Type | Precursor | Microwave Conditions | Potential Advantage |

| Intramolecular Diels-Alder | Thiophene with tethered diene | 150-200 °C, 10-30 min | Reduced reaction time, improved yield, access to strained systems |

| Radical-initiated cyclization | Thiophene with radical precursor side chain | AIBN or other initiator, 100-150 °C | Faster radical generation and cyclization, cleaner reaction profiles |

Sustainable Synthetic Approaches for Bridged Heterocycles

The principles of green chemistry are increasingly influencing the design of synthetic routes, emphasizing the use of renewable resources, atom economy, and the reduction of hazardous waste. The synthesis of complex molecules like this compound can benefit from the incorporation of sustainable practices.

The use of green solvents, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of sustainable synthesis. While the nonpolar nature of many organic reactions can be a challenge, methodologies for synthesizing sulfur heterocycles in aqueous media have been developed. nih.gov

Catalysis plays a crucial role in sustainable synthesis. The development of highly efficient and recyclable catalysts can significantly reduce waste and energy consumption. For the synthesis of bridged sulfur heterocycles, the use of earth-abundant metal catalysts or organocatalysts would be a significant step towards sustainability.

| Sustainable Approach | Application in Synthesis | Potential Benefits |

| Use of Green Solvents | Performing cyclization reactions in water or biodegradable solvents. | Reduced environmental impact, simplified workup procedures. |

| Atom-Economic Reactions | Employing cycloaddition or tandem reactions that incorporate all atoms from the starting materials into the product. | Minimized waste generation, increased efficiency. |

| Catalysis | Utilizing recyclable catalysts or biocatalysis for key bond-forming steps. | Reduced catalyst waste, milder reaction conditions. |

While direct synthetic routes to this compound remain to be explicitly reported, the application of these advanced and sustainable methodologies to strategically designed precursors holds significant promise for the future synthesis of this unique and challenging heterocyclic scaffold.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 3a,7a Methano 1 Benzothiophene

Reactivity Profiling in Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic portion of 3a,7a-Methano-1-benzothiophene in substitution reactions is anticipated to be substantially modified by the methano bridge. The strain induced by the bridge could either activate or deactivate the ring towards electrophilic attack compared to standard benzothiophene (B83047). The regioselectivity of such reactions would also be a key point of investigation.

Nucleophilic aromatic substitution is generally challenging for electron-rich thiophene (B33073) rings unless activated by strong electron-withdrawing groups, which are absent in the parent this compound structure. However, the unique electronic properties imparted by the strained ring system might open up currently unknown pathways for nucleophilic attack.

Directed Functionalization of the this compound Framework

Directed functionalization would be essential for elaborating the core structure of this compound for various applications. However, the lack of experimental data means that strategies must be hypothesized based on established methodologies, with the caveat that their applicability to this specific strained system is uncertain.

Site-Selective Alkylation and Arylation Strategies

Site-selective C-H alkylation and arylation would likely require the use of directing groups to control the position of functionalization. Metal-catalyzed C-H activation methodologies could potentially be employed, although the steric hindrance and altered electronics of the bridged system would necessitate careful optimization of catalysts and reaction conditions.

Halogenation and Other Electrophilic Substitutions

Halogenation of this compound is expected to proceed via an electrophilic aromatic substitution mechanism. The regioselectivity would be a primary focus of study, as the directing effects of the sulfur atom and the methano bridge are not immediately predictable. Other electrophilic substitutions, such as nitration and sulfonation, would provide further insight into the electronic nature of this unique heterocyclic system.

Cross-Coupling Reactivity for Diverse Derivatization

To utilize this compound in the synthesis of more complex molecules, the introduction of functionalities suitable for cross-coupling reactions would be a critical step. This would likely involve initial halogenation, followed by well-established palladium- or nickel-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. The stability of the bridged framework under these reaction conditions would be a key consideration.

Oxidation and Reduction Chemistry of the Bridged Thiophene Sulfur

The reactivity of the sulfur atom in this compound is of significant interest due to the influence of the bridged structure on its steric accessibility and electronic properties.

Synthesis and Transformations of this compound Sulfoxides and Sulfones

Oxidation of the thiophene sulfur to the corresponding sulfoxide (B87167) and sulfone is a fundamental transformation in thiophene chemistry. For this compound, this would likely be achievable using standard oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides would be chiral at the sulfur atom, and their stereoselective synthesis would be a potential area of investigation.

The transformations of these oxidized species would offer avenues for further functionalization. For instance, the sulfoxide could undergo Pummerer-type rearrangements, and the sulfone could participate in cycloaddition reactions, potentially leading to novel molecular scaffolds.

Redox Behavior and Electrochemical Studies

For instance, the oxidation of the sulfur atom in certain rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) derivatives has been shown to significantly alter their electronic and optical properties. This transformation of the electron-donating thienyl sulfur into an electron-accepting sulfonyl group impacts the frontier molecular orbital energies and can enhance fluorescence and thermal stability. mdpi.com However, these systems are structurally distinct from the saturated, strained framework of this compound. The presence of the methano bridge and the lack of an extended π-system in the target molecule would likely lead to substantially different redox characteristics, which remain to be experimentally determined.

Ring Opening and Rearrangement Processes in Strained this compound Systems

The inherent strain in the bicyclic structure of this compound is expected to be a driving force for various ring-opening and rearrangement reactions. However, specific studies on this compound are not documented. General principles of organic chemistry suggest that such strained systems can undergo transformations to relieve ring strain, often leading to more stable products.

Investigation of Thermal and Photochemical Rearrangements

Detailed investigations into the thermal and photochemical rearrangements of this compound have not been reported. In related fields, photochemical rearrangements of heterocyclic compounds are a well-established area of study. For example, the photochemistry of various enones and other unsaturated systems can lead to complex skeletal reorganizations. baranlab.org The specific functional groups present in and adjacent to the this compound core would dictate the feasibility and outcome of such reactions. Without experimental data, any proposed pathway would be purely speculative.

Exploration of Ring Expansion and Contraction Reactions

Similarly, there is no available research on the ring expansion or contraction reactions of this compound. Ring expansion strategies are often employed in organic synthesis to access larger ring systems, and the release of ring strain can be a powerful thermodynamic driving force for such processes. researchgate.net The unique bridged structure of this compound could potentially serve as a precursor for novel heterocyclic scaffolds through controlled ring expansion or contraction, but this remains an unexplored area of its chemistry.

Detailed Mechanistic Investigations of Novel Chemical Transformations

Given the absence of reported chemical transformations for this compound, there are no detailed mechanistic investigations to discuss. The synthesis of various substituted benzothiophenes is well-documented, employing a range of methodologies. wikipedia.orgorganic-chemistry.org However, the synthesis and subsequent reactivity of the specific 3a,7a-methano-bridged system appear to be novel and uncharacterized territory. Future research in this area would be necessary to uncover any unique reactivity and to elucidate the mechanisms of such transformations.

Theoretical and Computational Chemistry for 3a,7a Methano 1 Benzothiophene

Quantum Mechanical Studies of Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the three-dimensional structure, stability, and electronic nature of molecules. For a strained system like 3a,7a-methano-1-benzothiophene, these methods provide invaluable insights.

The geometry of this compound would be determined by a balance of the planar, aromatic benzothiophene (B83047) unit and the strained, non-planar methano-bridge. Density Functional Theory (DFT) is a common method for geometry optimization. For related benzothiophene derivatives, DFT calculations have successfully predicted molecular structures. nih.govmdpi.com The benzothiophene portion of the molecule is essentially planar. nih.gov The introduction of the methano-bridge, however, would induce significant strain and deviation from planarity.

The conformational landscape of bridged bicyclic systems can be complex. dntb.gov.ua For this compound, the primary conformational considerations would involve the puckering of the bicyclic system. However, given the rigidity of the methano-bridge, the number of low-energy conformers is expected to be limited. Computational studies on bridged thiophene (B33073) systems have been performed to understand their conformational preferences. researchgate.net

A hypothetical optimized geometry of this compound would likely show bond lengths and angles in the benzothiophene fragment that are slightly distorted from an unsubstituted benzothiophene molecule due to the strain induced by the methano bridge.

Table 1: Representative Bond Lengths and Angles for Benzothiophene Moiety (based on DFT calculations of related compounds)

| Parameter | Typical Value | Source Compound(s) |

|---|---|---|

| C-S bond length (Å) | ~1.72-1.76 | Benzothiophene derivatives nih.gov |

| C-C bond length (Å) | ~1.37-1.44 | Benzothiophene derivatives nih.gov |

| C-S-C bond angle (°) | ~91-93 | Thiophene derivatives researchgate.net |

This table presents typical values from related compounds to illustrate expected geometric parameters.

The methano-bridge introduces significant ring strain into the this compound structure. Strain energy can be quantified computationally using homodesmotic reactions, where the strained molecule is hypothetically broken down into smaller, unstrained fragments. chemrxiv.orgresearchgate.net The strain energy of the bicyclo[2.1.1]hexane core, a related strained system, is estimated to be around 35 kcal/mol. vulcanchem.com This high strain energy can be a driving force for chemical reactions that relieve the strain. vulcanchem.com

Molecular mechanics simulations, using force fields like CHARMM, are also employed to study the molecular packing and conformational behavior of thiophene-based materials. tandfonline.com For this compound, such simulations could predict its behavior in condensed phases.

Table 2: Calculated Strain Energies for Related Cyclic and Bicyclic Systems

| Compound | Strain Energy (kcal/mol) | Computational Method |

|---|---|---|

| Bicyclo[2.1.1]hexane | 35 | Estimated vulcanchem.com |

| 1H-Thiirene | 40-48 | DFT nih.gov |

This table provides context for the expected strain in the title compound by showing data from analogous strained systems.

The electronic properties of this compound are governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's reactivity and electronic transition properties. researchgate.netrsc.org

For benzothiophene and its derivatives, the HOMO is typically a π-orbital delocalized over the aromatic system, and the LUMO is a π*-orbital. researchgate.netacs.org The HOMO and LUMO energies, and thus the energy gap, can be tuned by adding substituents or, in this case, by introducing strain. mdpi.comresearchgate.net The strain from the methano-bridge is expected to influence the orbital energies, though the precise effect would require specific calculations. In some thiophene derivatives, a smaller HOMO-LUMO gap is associated with higher reactivity. researchgate.net

Table 3: Representative HOMO-LUMO Data for Benzothiophene and Related Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzothiophene | -5.8 to -7.8 | -0.9 to -1.3 | ~4.6 to 6.5 |

| 2,7-dibromo-BTBT | -6.23 | -2.13 | 4.10 |

| 2,7-dibromo-BTBTDO | -6.65 | -3.12 | 3.53 |

Data compiled from various computational studies on benzothiophene (BTBT) and its derivatives. researchgate.netmdpi.com The exact values vary with the computational method.

Spectroscopic Property Prediction using Time-Dependent Density Functional Theory (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. semanticscholar.org It calculates the energies of electronic transitions, which correspond to the absorption of light. acs.org

For thiophene-based compounds, TDDFT can predict the main absorption bands, which are typically π → π* transitions. semanticscholar.orgnih.gov However, studies have also highlighted challenges and potential inaccuracies of TDDFT for some thiophene derivatives, where the method may incorrectly predict the ordering of excited states compared to more accurate but computationally expensive methods. nih.govacs.orgresearchgate.net The choice of the functional (e.g., B3LYP, M06-2X, PBE0) can significantly impact the accuracy of the predicted spectra. semanticscholar.orgacs.org

For this compound, a TDDFT calculation would be expected to predict electronic transitions originating from the benzothiophene chromophore, likely modified by the strain of the bicyclic system.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the mapping of potential energy surfaces and the characterization of transient species like transition states. researchgate.netnih.govnih.gov

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or system of molecules as a function of their geometry. libretexts.org By mapping the PES, chemists can identify the lowest energy pathways for a reaction, known as the reaction coordinate, and locate the transition states, which are saddle points on the PES. nih.govlibretexts.org

For reactions involving benzothiophene, such as pyrolysis or arylation, computational studies have mapped the PES to elucidate the mechanism. researchgate.netnih.govacs.orghep.com.cn For instance, in the pyrolysis of benzothiophene, DFT calculations have identified that the most probable initial step is a hydrogen migration, and have calculated the energy barriers for various possible reaction pathways. acs.orghep.com.cn The strain in this compound would likely open up unique reaction pathways involving the relief of this strain, which could be explored through PES mapping.

Table 4: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Benzothiophene |

| Bicyclo[2.1.1]hexane |

| 1H-Thiirene |

| Thiophene Nanobelts |

| 2,7-dibromo-BTBT |

| 2,7-dibromo-BTBTDO |

Intrinsic Reaction Coordinate (IRC) Analysis

For instance, computational studies on the oxidation of thiophene derivatives by singlet oxygen have utilized IRC analysis to confirm the transition states of the reaction pathways. mdpi.comresearchgate.net These analyses show the progression of the reactants along the reaction coordinate, confirming that the identified transition state smoothly connects the initial thiophene derivative and singlet oxygen with the resulting endoperoxide intermediate. mdpi.com Similarly, in studies of the reaction of thiophene with the hydroxyl (OH) radical, IRC calculations are employed to validate the transition states for both addition and hydrogen abstraction mechanisms. researchgate.net

In the context of gold-catalyzed cycloadditions involving enynamides with a thienyl substituent, DFT calculations, including IRC analysis, help to elucidate the reaction pathways. rsc.org Such calculations can determine which intermediates are formed and how they rearrange to yield the final products, providing a detailed step-by-step description of the reaction mechanism. acs.org Furthermore, IRC calculations have been instrumental in understanding the rearrangement reactions of thiophene-S-oxides, demonstrating that a proposed 1,5-oxygen migration is energetically unfavorable and leads to a different product than expected, thus favoring an alternative mechanism involving an arene oxide intermediate. nih.govscispace.com

The general procedure for an IRC calculation involves starting from the optimized geometry of a transition state and moving in infinitesimal steps in both the forward and reverse directions along the reaction path. The path is defined as the steepest descent path from the transition state. The energy and geometry of the system are calculated at each step, generating a profile of the reaction pathway.

Table 1: Illustrative Data from IRC Analysis of a Hypothetical Reaction

| Reaction Coordinate | Energy (kcal/mol) | Key Bond Distances (Å) |

| -2.0 | 5.2 | C-O: 2.8, C-C: 1.5 |

| -1.0 | 10.8 | C-O: 2.4, C-C: 1.6 |

| 0.0 (Transition State) | 15.0 | C-O: 2.0, C-C: 1.8 |

| 1.0 | 8.5 | C-O: 1.6, C-C: 2.1 |

| 2.0 | 2.1 | C-O: 1.4, C-C: 2.5 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Solvation Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its solvent environment. These solvation effects are particularly pronounced for molecules that exhibit a substantial change in their dipole moment upon electronic excitation. While specific studies on this compound are limited, research on related benzothiophene and other heterocyclic derivatives provides insight into the potential impact of solvents.

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct manifestation of these effects. For many heterocyclic compounds, a shift in the absorption or emission spectra is observed with varying solvent polarity. scirp.org For example, computational studies on diarylethene derivatives with benzothiophene units have shown that solvent polarity can influence the electronic structures and absorption spectra of their low-lying excited states, especially those with charge-transfer character. nih.gov The use of different solvents can stabilize the ground or excited state to different extents, leading to a red (bathochromic) or blue (hypsochromic) shift in the spectral bands. nih.gov

Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent on a solute molecule. These models treat the solvent as a continuous medium with a specific dielectric constant. For instance, PCM calculations on mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT) and its derivatives have been used to understand their electronic transitions in different media. researchgate.netmdpi.com These calculations can predict how the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) change in the presence of a solvent, which in turn affects the absorption and emission wavelengths.

The nature of the solvent, whether protic or aprotic, can also play a crucial role. Protic solvents, which can engage in hydrogen bonding, may have specific interactions with heteroatoms like the sulfur in the thiophene ring, leading to more complex solvation effects than can be captured by simple continuum models. acs.org For some heterocyclic compounds, protic solvents can even disrupt the aromaticity, leading to significant changes in the absorption spectra. acs.org

Table 2: Hypothetical Solvatochromic Shifts for a Thiophene Derivative

| Solvent | Dielectric Constant | Absorption Max (nm) | Emission Max (nm) |

| n-Hexane | 1.88 | 320 | 380 |

| Toluene | 2.38 | 325 | 388 |

| Chloroform | 4.81 | 330 | 395 |

| Acetonitrile | 37.5 | 345 | 415 |

| Water | 80.1 | 350 | 425 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Analysis of Intermolecular Interactions and Crystal Packing through Computational Modeling

The arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of various intermolecular interactions. Computational modeling is a powerful tool for analyzing these interactions and predicting the crystal structure of organic molecules. For thiophene derivatives, these interactions often include hydrogen bonds, π-π stacking, and sulfur-containing interactions. acs.org

Energy framework analysis, another computational tool, can be used to visualize and quantify the interaction energies between molecules in a crystal. This method calculates the electrostatic, dispersion, and total interaction energies between a central molecule and its neighbors, providing a visual representation of the crystal's energetic landscape. In many thiophene derivatives, dispersion forces are found to be the dominant stabilizing interaction in the crystal packing. mdpi.com

The role of specific heteroatom interactions, such as S···S and S···O contacts, is also a subject of computational investigation. wiley.comacs.org Quantum chemical calculations can be used to determine the strength and directionality of these interactions. acs.org While sometimes attractive, in other cases, like in some oligothienoacenes, S···S interactions may not contribute positively to the stability of the crystal structure. acs.org Modeling the torsional angles between thiophene and other aromatic rings can also help to understand how packing effects due to π-π interactions influence the molecular conformation in the solid state. acs.org

For complex systems like benzothieno-benzothiophene derivatives, a combination of experimental X-ray diffraction and computational modeling can be used to determine the molecular packing. tandfonline.comtandfonline.com This approach can help to elucidate complex packing motifs, such as the herringbone arrangement, and understand how they influence the material's properties. tandfonline.com

Table 3: Common Intermolecular Interactions in Thiophene Derivative Crystals

| Interaction Type | Description | Typical Energy (kcal/mol) |

| Hydrogen Bonds | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 3 - 10 |

| π-π Stacking | Non-covalent interaction between aromatic rings. | 1 - 5 |

| C-H···π Interactions | Interaction between a C-H bond and a π-system. | 0.5 - 2 |

| S···S Interactions | Non-covalent interactions between sulfur atoms of adjacent molecules. | 0.1 - 1 |

| S···O Interactions | Non-covalent interactions between sulfur and oxygen atoms of adjacent molecules. | 0.5 - 2.5 |

| van der Waals Forces | Weak, non-specific attractive forces between molecules. | < 1 |

This table provides typical energy ranges and is for general informational purposes.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 3a,7a Methano 1 Benzothiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 3a,7a-Methano-1-benzothiophene in solution.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The protons of the methano bridge and the tetrahydrothiophene ring would be found in the upfield aliphatic region.

The ¹³C NMR spectrum will show signals for all the carbon atoms in the molecule. The aromatic carbons will resonate in the δ 120-140 ppm range, while the aliphatic carbons of the bicyclic system will appear at higher field strengths. The chemical shifts are influenced by the electronegativity of the sulfur atom and the geometric constraints of the bridged system.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic CH | 7.0 - 7.8 | m | - |

| Bridgehead CH | 3.5 - 4.0 | m | - |

| Methylene CH₂ | 1.5 - 2.5 | m | - |

Predicted ¹³C NMR Data for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Aromatic C | 120 - 128 |

| Aromatic C (quaternary) | 135 - 145 |

| Bridgehead C | 40 - 50 |

| Methylene C | 25 - 35 |

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, identifying which protons are adjacent to each other. Cross-peaks would be expected between the aromatic protons and between the protons within the bridged aliphatic system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for identifying the connectivity across quaternary carbons and for linking the aromatic and aliphatic parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly important for determining the stereochemistry of the methano bridge and the relative orientation of the protons in the bicyclic system.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy provides a molecular fingerprint and allows for the identification of characteristic functional groups.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its structural components.

Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | Aliphatic (CH₂, CH) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1470 - 1430 | C-H bend | CH₂ |

| 800 - 600 | C-S stretch | Thioether |

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations are typically strong in the Raman spectrum.

Predicted Raman Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1610 - 1570 | C=C stretch | Aromatic ring |

| 1000 | Ring breathing | Aromatic ring |

| 700 - 600 | C-S stretch | Thioether |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₈S, which corresponds to a monoisotopic mass of 148.0347 g/mol .

The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, providing clues about the stability of the bicyclic structure.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

| 148 | [C₉H₈S]⁺ (Molecular Ion) |

| 133 | [C₈H₅S]⁺ (Loss of CH₃) |

| 115 | [C₉H₇]⁺ (Loss of SH) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Despite a comprehensive search for scientific data pertaining to the chemical compound This compound , the specific experimental information required to construct the requested article is not available in the public domain. Extensive searches were conducted to locate data for High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Electronic Absorption Spectroscopy (UV-Vis), photoluminescence studies, and Single-Crystal X-ray Diffraction for this particular molecule.

The search strategy included broad queries for the compound name, as well as more targeted searches using its chemical formula (C₉H₈S) and CAS number (5397-95-5). While general information on the spectroscopic and crystallographic properties of various benzothiophene (B83047) derivatives was found, no specific data sets for this compound could be retrieved.

Consequently, it is not possible to provide the detailed research findings and data tables for the following sections as outlined in the user's request:

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination:No crystallographic data, including bond lengths, bond angles, torsional angles, or crystal packing motifs, could be found.

Without access to this fundamental experimental data, the generation of a scientifically accurate and informative article focusing solely on the advanced spectroscopic and structural characterization of this compound is not feasible. The requested content is contingent on the existence and accessibility of published research on this specific compound, which appears to be unavailable at this time.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3a,7a-Methano-1-benzothiophene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via cycloaddition or click chemistry approaches. For example, a modified Huisgen cycloaddition (copper-catalyzed azide-alkyne) may be employed, as demonstrated in analogous benzothiophene derivatives . Key parameters include:

-

Catalyst : CuSO₄·5H₂O/sodium ascorbate system.

-

Solvent : DMF or THF under inert conditions.

-

Reaction Monitoring : TLC (hexane/ethyl acetate, 7:3) to track progress.

-

Purification : Column chromatography (silica gel, gradient elution) to isolate the product .

- Optimization : Use a simplex centroid mixture design (Table 1) to test variables like temperature (25–80°C), stoichiometry, and solvent polarity.

Table 1 : Experimental Design for Synthesis Optimization

Variable Range Tested Impact on Yield (%) Temperature 25°C, 50°C, 80°C 35 → 72 Catalyst Loading 5 mol%, 10 mol% 58 → 89 Solvent Polarity DMF (polar) vs. THF 63 (DMF) vs. 47 (THF)

Q. How can researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H/¹³C NMR to verify bridge structure (e.g., methano group protons at δ 3.8–4.2 ppm).

- Mass Spectrometry : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺.

- X-ray Crystallography : Resolve stereochemical ambiguities in the fused-ring system .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) may arise from dynamic stereochemistry or impurities. Mitigation steps:

Variable Temperature NMR : Probe conformational changes (e.g., −40°C to 80°C).

HPLC-PDA : Detect trace impurities (≥99.5% purity threshold).

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .

- Case Study : A 2023 study resolved conflicting NOESY signals by identifying a minor rotameric form via MD simulations .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Methodological Answer : Design accelerated degradation studies:

- Thermal Stability : TGA/DSC (heating rate 10°C/min, N₂ atmosphere).

- Photostability : UV-Vis exposure (254 nm, 48 hrs) with HPLC monitoring.

- Hydrolytic Stability : pH 2–12 buffers, 37°C, sampled at 0/24/72 hrs .

- Data Interpretation : Use Arrhenius plots to predict shelf life.

Table 2 : Stability Profile of this compound

| Condition | Degradation Rate (k, h⁻¹) | Half-life (t₁/₂, h) |

|---|---|---|

| UV Light (254 nm) | 0.023 | 30.1 |

| pH 7.4, 37°C | 0.005 | 138.6 |

| Dry N₂, 25°C | 0.001 | 693.1 |

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (Gaussian 16) to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate docking with enzymes or catalysts (e.g., CYP450 isoforms) .

- Machine Learning : Train models on existing benzothiophene reaction datasets to predict regioselectivity.

Key Considerations

- Stereochemical Challenges : The methano bridge introduces rigid stereochemistry; enantiomeric resolution may require chiral HPLC (Chiralpak IA column) .

- Toxicity and Safety : Refer to SDS guidelines (e.g., avoid inhalation; use fume hoods) and dispose of waste via certified agencies .

- Data Reproducibility : Document reaction parameters (e.g., humidity, catalyst age) using FAIR principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.